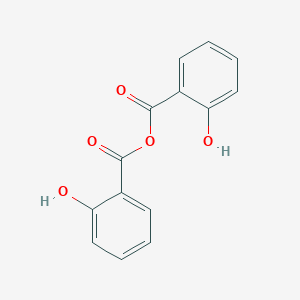
2-Hydroxybenzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzoic anhydride, also known as salicylic anhydride, is an organic compound with the molecular formula C14H10O5. It is derived from 2-hydroxybenzoic acid (salicylic acid) and is used in various chemical reactions and industrial applications. This compound is particularly significant in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzoic anhydride can be synthesized through the dehydration of 2-hydroxybenzoic acid. The reaction typically involves heating 2-hydroxybenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where 2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxybenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-hydroxybenzoic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions, often under acidic or basic conditions.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Acylation: Involves nucleophiles like amines or alcohols, often in the presence of a base to neutralize the by-product acid.
Major Products Formed:
Hydrolysis: Produces 2-hydroxybenzoic acid.
Esterification: Forms esters such as methyl salicylate.
Acylation: Yields acylated products like acetylsalicylic acid (aspirin).
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including aspirin and other salicylate-based drugs.
Industry: Applied in the production of dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of 2-hydroxybenzoic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating their active sites, thereby inhibiting their activity. This property is exploited in the synthesis of drugs like aspirin, which acetylates the enzyme cyclooxygenase, leading to its inhibition and the subsequent reduction of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Acetic Anhydride: Another anhydride used in acylation reactions, but derived from acetic acid.
Phthalic Anhydride: Used in the production of plasticizers and resins, derived from phthalic acid.
Maleic Anhydride: Employed in the synthesis of unsaturated polyester resins, derived from maleic acid.
Uniqueness: 2-Hydroxybenzoic anhydride is unique due to its derivation from salicylic acid, which imparts specific reactivity and applications in pharmaceutical synthesis. Its ability to form esters and amides makes it a versatile reagent in organic chemistry.
Eigenschaften
CAS-Nummer |
607-87-4 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
(2-hydroxybenzoyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8,15-16H |
InChI-Schlüssel |
WLPQCHKXJRHZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



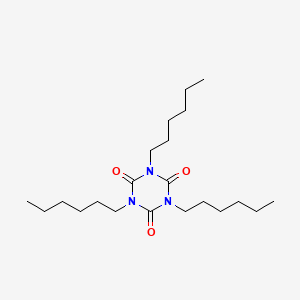
![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
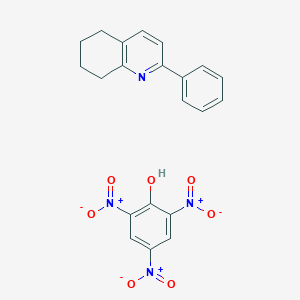
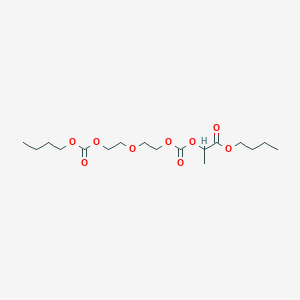

![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
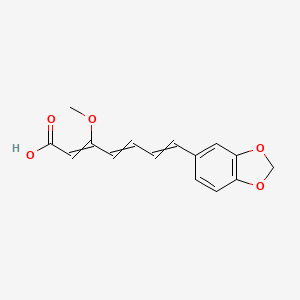
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
